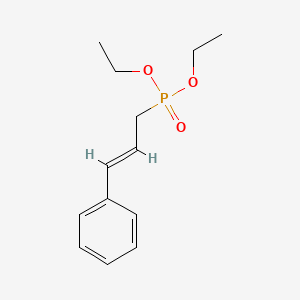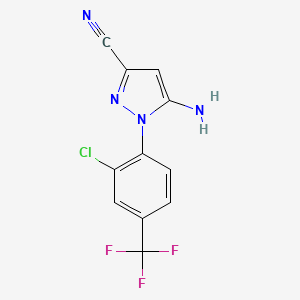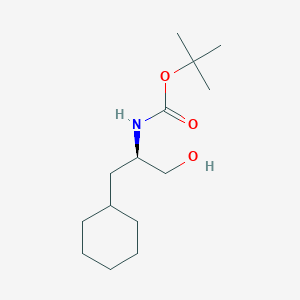
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a chelating agent used in the synthesis of other compounds and materials. It is a tris-ester derivative of DOTA, which is an acronym for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. DOTA is a macrocyclic ligand used in coordination chemistry and biochemistry, and is known for its high affinity for metal ions. 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of DOTA that is used in the synthesis of compounds such as peptides, proteins, and other metal-chelated compounds.
Aplicaciones Científicas De Investigación
Stability and Versatility in Chelation : DOTA derivatives, including the 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), form extremely stable complexes with various metal ions, making them vital in in vivo applications like cancer diagnosis and therapy (Wängler et al., 2008).
Synthesis of DOTA Derivatives : The synthesis of DOTA tris(phenylmethyl) ester, a related compound, illustrates the versatility of DOTA derivatives in being coupled to compounds with amino groups for use as MRI contrast agents (Anelli et al., 2001).
Applications in Molecular Imaging : The DOTA derivatives, including 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), have shown utility in molecular imaging, particularly when coupled with peptides for specific targeting in diagnostic imaging (Yoo & Pagel, 2006).
Therapeutic Applications : The DOTA family of compounds, due to their ability to form stable complexes with metal ions, are useful in therapeutic applications, particularly in targeted drug delivery and radiopharmaceuticals for cancer treatment (Mamedov et al., 2010).
Chemical Recycling and Polymer Modification : Beyond medical applications, DOTA derivatives are also used in chemical recycling of polymers and in the modification of polymers to create new materials with desirable properties (Fukushima et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is tumor cells . This compound is a macrocycle DOTA derivative designed for tumor pretargeting .
Mode of Action
DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . These antibodies can specifically bind to antigens expressed on the surface of tumor cells . This allows the compound to selectively target and accumulate in tumor tissues .
Biochemical Pathways
Once the compound is bound to the tumor cells, it can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on the cell surface . This process can be used to enhance the detection of tumor cells .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of DO3AtBu-N-(2-aminoethyl)ethanamide is the enhanced detection of tumor cells . By binding to tumor cells and chelating lanthanide ions, this compound can improve the sensitivity of bioassays used to detect antigens on the cell surface .
Action Environment
The action of DO3AtBu-N-(2-aminoethyl)ethanamide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the effectiveness of the compound in tumor pretargeting may be influenced by the specific characteristics of the tumor microenvironment, such as pH, temperature, and the presence of specific enzymes.
Propiedades
IUPAC Name |
tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPYCMMXREXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)



